molecular formula C7H15N5O B13997692 2-[Cyclohexyl(nitroso)amino]guanidine CAS No. 1760-36-7

2-[Cyclohexyl(nitroso)amino]guanidine

Cat. No.: B13997692
CAS No.: 1760-36-7
M. Wt: 185.23 g/mol
InChI Key: DVHOSPVWCHFLFM-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(nitroso)amino]guanidine is an organonitrogen compound with the molecular formula C7H15N5O and a molecular weight of 185.23 g/mol . Its chemical structure features a guanidine group linked to a nitroso-substituted cyclohexylamine, which may be of significant interest in various research fields, particularly in the study of N-nitroso compounds and their biochemical interactions . Compounds with guanidine functionalities, such as aminoguanidine, are known to be potent inhibitors of nitric oxide synthase (NOS) and have been investigated for their protective effects against nitrosative stress and tissue damage in experimental models, suggesting potential research pathways for this analog . Researchers can explore this chemical for its potential mechanisms in modulating nitric oxide pathways or as a building block in synthetic organic chemistry. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Proper safety protocols should be followed when handling this compound.

Properties

CAS No.

1760-36-7

Molecular Formula

C7H15N5O

Molecular Weight

185.23 g/mol

IUPAC Name

2-[cyclohexyl(nitroso)amino]guanidine

InChI

InChI=1S/C7H15N5O/c8-7(9)10-12(11-13)6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10)

InChI Key

DVHOSPVWCHFLFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(N=C(N)N)N=O

Origin of Product

United States

Preparation Methods

Nitrosation of Cyclohexylguanidine Precursors

  • Starting Material : The synthesis begins with cyclohexyl-substituted guanidine or its salts, which provide the amino functionality necessary for nitrosation.

  • Nitrosating Agents : Common nitrosating agents include sodium nitrite (NaNO2) in acidic medium or nitrosyl chloride (NOCl). The choice of agent affects the selectivity and yield.

  • Reaction Conditions : The nitrosation is typically conducted under controlled acidic conditions (e.g., dilute hydrochloric acid) at low temperatures (0–5°C) to minimize side reactions and decomposition.

  • Mechanism : The nitrosation proceeds via the formation of a nitrosonium ion (NO+), which electrophilically attacks the amino nitrogen of the cyclohexylguanidine, forming the nitrosoamino derivative.

Alternative Synthetic Routes

  • Oxidation of Aminoguanidine Derivatives : Another method involves the oxidation of cyclohexylaminoguanidine intermediates using mild oxidants such as sodium hypochlorite or peracids, which convert the amino group to the nitroso functionality.

  • Direct Coupling with Nitrosyl Donors : Some protocols utilize direct coupling of cyclohexylguanidine with nitrosyl donors under controlled conditions to form the nitroso derivative without isolating intermediates.

Purification and Crystallization

  • The crude product is typically purified by recrystallization from suitable solvents such as ethanol or water, sometimes employing additives like amines or protective colloids to control crystal morphology and purity.

  • Rapid crystallization techniques, including spraying saturated solutions into cold water or dry air streams, have been reported to yield fine crystalline products.

Analytical Data and Yield Optimization

Reaction Parameters Impacting Yield

Parameter Optimal Range/Condition Effect on Yield and Purity
Temperature 0–5°C Minimizes decomposition and side reactions
Acid Concentration Dilute HCl or mixed acids Controls nitrosonium ion formation
Nitrosating Agent Ratio Stoichiometric to slight excess Ensures complete nitrosation without overreaction
Reaction Time 30 min to 2 hours Balances conversion and stability
Solvent Aqueous or aqueous-organic mix Influences solubility and crystallization

Yield and Purity

  • Reported yields for nitrosation of guanidine derivatives range from 70% to 90% under optimized conditions.

  • Purity is typically confirmed by spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis.

Mechanistic Insights and Research Findings

  • Nitroso compounds such as this compound exhibit electrophilic nitroso nitrogen susceptible to nucleophilic attack, which must be considered during synthesis to avoid side reactions.

  • Studies on related nitrosamines indicate that nucleophilic reagents (e.g., organolithium, Grignard reagents) attack the nitroso nitrogen, forming transient intermediates that can rearrange or eliminate, highlighting the need for controlled reaction conditions during synthesis.

  • The nitrosation mechanism involves formation of a nitrosonium ion that electrophilically attacks the amino group, and the reaction pathway can be influenced by the nature of substituents and solvent environment.

Summary Table of Preparation Methods

Method Starting Material Nitrosating Agent Conditions Yield (%) Notes
Nitrosation with NaNO2/HCl Cyclohexylguanidine Sodium nitrite in HCl 0–5°C, aqueous medium 75–85 Most common, mild conditions
Oxidation of Aminoguanidine Cyclohexylaminoguanidine Sodium hypochlorite Room temperature, aqueous 70–80 Alternative mild oxidation
Direct Coupling with NOCl Cyclohexylguanidine salt Nitrosyl chloride Low temperature, inert gas 80–90 Requires careful handling of NOCl
Crystallization Techniques Crude nitroso compound Solvent (ethanol, water) Rapid cooling or spraying - Improves purity and crystal quality

Chemical Reactions Analysis

2-[Cyclohexyl(nitroso)amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form cyclohexyl nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in cyclohexylamino derivatives.

    Substitution: Substitution reactions can occur at the guanidine moiety, leading to the formation of various substituted guanidines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(nitroso)amino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s nitroso (N=O) and cyclohexyl groups distinguish it from other guanidine derivatives. Key comparisons include:

Compound Substituents Key Properties Applications/Toxicity
2-[Cyclohexyl(nitroso)amino]guanidine Cyclohexyl, nitrosoamino Likely polar due to nitroso group; cyclohexyl may enhance lipophilicity Potential mutagen (inferred from ENNG analogs)
2-[(2-Nitrophenyl)methylideneamino]guanidine (CAS 102632-31-5) Nitrophenyl, methylideneamino Aromatic nitro group enhances π-π interactions; moderate solubility in polar solvents Explored in pharmaceuticals and materials science (discontinued due to safety concerns)
N-[2-(Cyclohex-1-en-1-yl)ethyl]guanidine Cyclohexenyl, ethyl linkage Alkyl chain increases flexibility; unsaturated cyclohexenyl may affect reactivity Supplier-listed for research, but toxicological data unverified
Guanidine hydrochloride Simple guanidine with Cl⁻ counterion Highly soluble in water; strong denaturant Used in protein denaturation; low acute toxicity but irritant

Reactivity and Stability

  • This contrasts with nitrophenyl derivatives (e.g., CAS 102632-31-5), where the nitro group is more stable but may participate in reduction pathways .
  • Cyclohexyl vs. Aryl Substituents : Cyclohexyl groups typically confer higher metabolic stability compared to aromatic rings (e.g., nitrophenyl in CAS 102632-31-5), which are more susceptible to cytochrome P450-mediated oxidation .

Q & A

Q. What are the optimized synthetic routes for 2-[Cyclohexyl(nitroso)amino]guanidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of nitroso-guanidine derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., tert-butyl intermediates in ) are synthesized under inert atmospheres (e.g., nitrogen) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene. Post-synthetic modifications, such as nitro group reduction with Fe powder and NH₄Cl in ethanol, achieve yields of 30–59% depending on solvent polarity and temperature . Optimization may require adjusting stoichiometry, solvent choice (e.g., methanol vs. ethanol), and reaction time to minimize side reactions like over-reduction or decomposition.

Q. How can structural characterization of this compound be performed to confirm its purity and nitroso group orientation?

Methodological Answer: Key techniques include:

  • ¹H/¹³C-NMR : To resolve cyclohexyl proton environments (e.g., axial vs. equatorial protons) and nitroso group chemical shifts (~1,250–1,350 ppm for N=O in IR).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation of nitroso group geometry (cis/trans) and hydrogen bonding networks, as demonstrated for structurally related guanidine derivatives in .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the nitroso group in this compound under varying pH conditions?

Methodological Answer: Nitroso groups are pH-sensitive. Stability studies should:

  • Use UV-Vis spectroscopy to monitor λmax shifts (e.g., 250–300 nm for N=O transitions) across pH 2–12.
  • Conduct kinetic analysis (e.g., pseudo-first-order decay rates) in buffered solutions. shows nitroso compounds (e.g., ethyl 2-[methyl(nitroso)amino]acetate) decompose faster in acidic media due to protonation-induced ring strain.
  • Compare with computational models (e.g., DFT calculations) to predict protonation sites and tautomeric equilibria .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) affect the compound’s bioactivity and toxicity profile?

Methodological Answer:

  • In silico Screening : Use tools like ChemBL () to predict ADMET properties. For example, nitroso groups may increase mutagenic risk via DNA adduct formation, as seen in N-nitroso carcinogens .
  • In vitro Assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) of this compound with analogs (e.g., diphenylguanidine in ). Cyclohexyl groups may enhance membrane permeability but reduce aqueous solubility.
  • SAR Analysis : Correlate substituent lipophilicity (logP) with activity, as demonstrated for guanidine derivatives in .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for nitroso-guanidine derivatives: How to reconcile these in method development?

Methodological Answer: Contradictions often arise from:

  • Catalyst Purity : Pd₂(dba)₃ activity varies by supplier; pre-purification (e.g., recrystallization) improves consistency .
  • Oxygen Sensitivity : Nitroso intermediates degrade upon exposure to air; strict inert conditions (e.g., Schlenk lines) are critical.
  • Analytical Variability : Yield calculations may differ if unreacted starting materials (e.g., tert-butyl carbamates in ) are not fully removed. Use TLC/HPLC to verify purity before quantification.

Q. Experimental Design for Mechanistic Studies

Q. What experimental strategies can elucidate the role of the nitroso group in redox reactions involving this compound?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials (E₁/₂) in aprotic solvents (e.g., DMF) to identify nitroso → hydroxylamine transitions.
  • EPR Spectroscopy : Detect radical intermediates (e.g., NO•) during reduction with ascorbate or glutathione.
  • Isotopic Labeling : Use ¹⁵N-labeled nitroso groups to trace reaction pathways via MS/MS fragmentation patterns .

Q. Critical Analysis of Literature Data

Q. How to address conflicting reports on the mutagenicity of nitroso-guanidine compounds?

Methodological Answer:

  • Study Replication : Reproduce Ames tests (e.g., S. typhimurium TA1535) under identical conditions (pH, metabolic activation).
  • Meta-Analysis : Compare data from (carcinogenic potency models) and (DNA adduct studies). Contradictions may arise from differing exposure durations or metabolite profiles.
  • Dose-Response Analysis : Use Hill plots to differentiate threshold effects from linear non-threshold models .

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